PI103 - 371935-74-9

PI103

Catalog Number: EVT-287942
CAS Number: 371935-74-9
Molecular Formula: C19H16N4O3
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PI103 is a potent small-molecule inhibitor that specifically targets Class I phosphatidylinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) signaling pathways. [] These pathways are frequently dysregulated in various cancers, playing crucial roles in cell growth, proliferation, survival, and other cellular processes. [] PI103's dual inhibitory action makes it a valuable tool for investigating these pathways' roles in cancer development and progression, as well as exploring its potential as a targeted cancer therapeutic. []

Future Directions
  • Optimizing PI3K isoform selectivity: Developing PI103 analogs with enhanced selectivity for specific PI3K isoforms could improve therapeutic efficacy and minimize potential side effects. [, ]
  • Overcoming drug resistance mechanisms: Identifying mechanisms of resistance to PI103 and developing strategies to circumvent them is crucial for improving its clinical utility. [, , , , ]
  • Developing novel drug delivery systems: Utilizing nanotechnology and other drug delivery approaches could enhance PI103's delivery to tumors, improving efficacy and reducing systemic toxicity. [, , , , , ]
  • Expanding therapeutic applications: Exploring PI103's therapeutic potential in other diseases beyond cancer, such as Graves' orbitopathy and other fibrotic diseases, could open up new avenues for treatment. []
Source and Classification

PI-103 was originally synthesized through high-throughput screening aimed at identifying inhibitors of the phosphatidylinositide 3-kinase pathway, a critical signaling pathway involved in cell growth and survival. Its chemical classification includes:

  • Type: Small molecule inhibitor
  • CAS Number: 371935-74-9
  • Chemical Structure: Pyridinylfuranopyrimidine derivative
Synthesis Analysis

Methods and Technical Details

The synthesis of PI-103 involves a multi-step chemical process. A notable method includes the condensation reaction of ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate with 3-methoxybenzoyl chloride, followed by several transformations including cyclization and chlorination. The detailed synthesis pathway is as follows:

  1. Condensation Reaction: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate reacts with 3-methoxybenzoyl chloride in dichloromethane to form an amide.
  2. Hydrolysis: The amide undergoes treatment with aqueous ammonium hydroxide.
  3. Cyclization: This product is cyclized using aqueous sodium hydroxide.
  4. Demethylation and Acetylation: Subsequent steps involve demethylation followed by acetylation.
  5. Chlorination and Substitution: Finally, chlorination leads to substitution with morpholine, yielding PI-103 .

This synthetic route has been optimized for yield and purity, making it suitable for further biological testing.

Molecular Structure Analysis

Structure and Data

The molecular formula of PI-103 is C17_{17}H18_{18}N4_{4}O, with a molecular weight of approximately 298.35 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity. Key structural characteristics include:

  • Functional Groups: Contains pyridine and furan moieties.
  • Stereochemistry: The specific stereochemistry plays a crucial role in its interaction with target enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

PI-103 primarily acts as an inhibitor through competitive binding to the ATP-binding site of its target enzymes. It has demonstrated significant inhibitory activity against various isoforms of phosphatidylinositide 3-kinase (with IC50_{50} values ranging from 2 nM to 30 nM), mTOR, and DNA-dependent protein kinase .

The compound's reactivity allows it to modulate downstream signaling pathways involved in cell proliferation, apoptosis, and metabolism.

Mechanism of Action

Process and Data

PI-103 exerts its pharmacological effects by inhibiting the phosphatidylinositide 3-kinase signaling pathway, which is crucial for cellular growth and survival. Upon administration:

  1. Inhibition of Kinases: It inhibits the phosphorylation of key proteins involved in the pathway, such as AKT (with IC50_{50} values of approximately 15 nM for p-AKTSer473).
  2. Cell Cycle Arrest: The inhibition leads to reduced cell cycle progression, promoting apoptosis in cancer cells.
  3. Impact on Tumor Growth: In vivo studies have shown that PI-103 significantly reduces tumor growth rates in xenograft models .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO), with solubility exceeding 10 mM.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity.
  • Reactivity: Exhibits reactivity typical of small molecule inhibitors targeting kinase enzymes.
Applications

Scientific Uses

PI-103 is primarily utilized in cancer research due to its ability to inhibit critical pathways involved in tumorigenesis. Specific applications include:

  • Anticancer Studies: Evaluating its efficacy against various cancer cell lines such as prostate, ovarian, and glioblastoma cancers.
  • Mechanistic Studies: Understanding the role of phosphatidylinositide 3-kinase signaling in cellular processes.
  • Drug Development: Serving as a lead compound for developing more potent analogs with improved pharmacokinetic profiles .
Introduction to PI-103: Discovery and Significance in Targeted Cancer Therapy

Historical Context of PI3K/mTOR Pathway Inhibition in Oncology

Early pharmacological targeting relied on broad-spectrum inhibitors wortmannin and LY294002. While instrumental in foundational pathway biology research, these compounds faced significant translational limitations. Wortmannin, an irreversible inhibitor derived from fungal metabolites, exhibited poor stability, high toxicity, and unacceptable selectivity profiles [4]. LY294002, a reversible synthetic inhibitor based on the flavonoid quercetin, offered improved stability but still suffered from low potency, limited aqueous solubility, and off-target effects on unrelated kinases [4] [6]. Critically, neither compound demonstrated significant in vivo anti-tumor efficacy suitable for clinical development. Furthermore, emerging research revealed the profound limitations of inhibiting single nodes within this highly interconnected and feedback-regulated pathway. These constraints highlighted the urgent need for novel agents capable of simultaneously targeting multiple pathway components with superior pharmaceutical properties. The collaborative efforts between academic institutions (including The Institute of Cancer Research, London) and industry partners (Yamanouchi, later Piramed Pharma) in the late 1990s and early 2000s sought to address this gap through innovative medicinal chemistry approaches [6].

Rationale for Dual-Targeting PI3K and mTOR: Mechanistic Synergies

The biological rationale for co-inhibiting PI3K and mTOR stems from intimate signaling connections and compensatory feedback loops. PI3K-generated phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) activates PDK1 and AKT, which subsequently phosphorylates and inhibits the TSC1/TSC2 complex. This inhibition unleashes Rheb-GTPase-mediated activation of mTOR complex 1 (mTORC1) [1] [9]. mTORC1 drives protein synthesis and cell growth via S6K and 4EBP1 phosphorylation but simultaneously initiates a negative feedback loop: activated S6K phosphorylates insulin receptor substrate (IRS), dampening PI3K activation downstream of growth factor receptors [5] [8]. Consequently, inhibiting mTORC1 alone (e.g., with rapamycin analogues) can inadvertently enhance PI3K and AKT signaling through feedback loop disruption, potentially compromising therapeutic efficacy and promoting survival signals [1] [5] [9]. Dual PI3K/mTOR inhibition preempts this compensatory activation by concurrently blocking the upstream initiator (PI3K) and the critical downstream effector (mTOR), leading to more profound and sustained pathway suppression. Preclinical evidence further demonstrated that mTOR complex 2 (mTORC2), which phosphorylates AKT at Ser473 for full activation, remains relatively resistant to selective mTORC1 inhibitors but is effectively inhibited by dual-targeting agents [1] [10]. This vertical pathway blockade maximizes anti-tumor effects by concurrently inducing cell cycle arrest and apoptosis while minimizing escape mechanisms inherent to single-node inhibition.

Table 1: Key Early PI3K/mTOR Pathway Inhibitors and Their Limitations

CompoundChemical ClassPrimary Target(s)Key LimitationsClinical Translation
WortmanninSteroid derivativePan-PI3KIrreversible binding; poor stability; high toxicity; low selectivityNone
LY294002Flavonoid derivativePan-PI3KLow potency; poor solubility; off-target effects (e.g., CK2, mTOR); limited in vivo efficacyNone
Rapamycin (Sirolimus)MacrolidemTORC1Feedback AKT activation; incomplete mTORC1 inhibition; poor effect on 4EBP1; immunosuppressive effectsApproved (non-oncology indications initially)
PI-103PyridofuropyrimidinePan-Class I PI3K, mTORC1/2Poor pharmacokinetics; rapid metabolism; low oral bioavailabilityTool compound

Emergence of PI-103 as a Prototypical Dual Inhibitor: From High-Throughput Screening to Tool Compound

PI-103 materialized from a focused medicinal chemistry campaign driven by high-throughput screening (HTS) and structure-activity relationship (SAR) optimization. Initial screening identified a quinazoline lead compound (compound 34) exhibiting modest p110α inhibition (IC50 = 1.3 μM) [1]. SAR studies revealed the critical importance of the morpholine substituent for binding to the hinge region residue Val851 in the ATP-binding pocket; modifications here consistently caused at least a 9-fold increase in IC50 [1] [4]. Strategic modifications significantly enhanced potency:

  • Introduction of a meta-phenol group on the phenyl ring yielded a 17-fold decrease in IC50 (0.075 µM).
  • Replacement of the quinazoline core with a thieno[3,2-d]pyrimidine heterocycle (compound 35) delivered a dramatic 750-fold improvement in enzymatic inhibition (IC50 ~ 1.7 nM) and potent cellular activity (IC50 = 0.58 μM in A375 melanoma proliferation assays) [1].
  • Further optimization replacing the thiophene with a furan ring and incorporating the meta-phenol group yielded PI-103 (compound 37), achieving exceptional enzymatic potency (IC50 = 3.6 nM against p110α) [1] [4].

Biochemically, PI-103 is a potent ATP-competitive inhibitor of all class I PI3K isoforms (p110α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2) [1] [4] [10]. Crystallographic studies of PI-103 bound to p110α revealed key interactions underpinning its mechanism: the morpholine oxygen acts as a hydrogen bond acceptor with Val851 in the hinge region; the phenolic hydroxyl forms critical hydrogen bonds with Asp810 and Tyr836 in the catalytic cleft [1] [4]. This binding mode effectively competes with ATP and locks the kinase in an inactive conformation.

Despite its impressive in vitro profile, PI-103 exhibited poor pharmacokinetic properties that halted clinical progression. Its half-life was less than 10 minutes following intraperitoneal administration in mice, attributed to rapid glucuronidation of the phenol group and extensive hepatic metabolism [1] [6]. Attempts to mitigate this through substitutions at the 6-position of the thienopyrimidine core (yielding PI-540 and PI-620) improved microsomal stability in vitro but failed to achieve acceptable oral bioavailability (<10%) in rodents [1]. Consequently, PI-103 transitioned from a clinical candidate to an invaluable tool compound. Its significance lies in:

  • Pathway Validation: Providing robust proof-of-concept that dual PI3K/mTOR inhibition exerts superior anti-tumor effects compared to single-pathway inhibition, both in vitro and in vivo [1] [3] [10].
  • Structural Biology: Enabling high-resolution co-crystallography studies that illuminated the PI3K ATP-binding site topology and inhibitor interactions, guiding rational design of subsequent generations of inhibitors (e.g., GDC-0941/pictilisib) [1] [4] [6].
  • Combination Therapy Rationale: Demonstrating synergistic efficacy with diverse anti-cancer agents, including TRAIL (TNF-related apoptosis-inducing ligand) in glioma models and rapamycin in melanoma models, paving the way for clinical exploration of such combinations [3] [6] [10].

Table 2: Preclinical Efficacy of PI-103 in Cancer Models

Cancer TypeModel SystemKey FindingsProposed MechanismsSource
GliomaOrthotopic mouse models; Primary CD133+ glioma-initiating cellsPI-103 inhibited invasion & proliferation; Significant tumor growth attenuation; Synergy with NSC-delivered S-TRAIL inducing apoptosisG0-G1 cell cycle arrest; Enhanced TRAIL-mediated apoptosis [3]
MelanomaA375 cells; Xenograft modelsPI-103 induced apoptosis & cell cycle arrest; Combined PI-103 + rapamycin synergistically suppressed p-AKT & p-S6; Superior tumor growth inhibition vs single agentsVertical pathway blockade overcoming feedback loops [10]
NeuroblastomaIn vitro cell linesPI-103 restored sensitivity to TRAIL-induced apoptosisDownregulation of anti-apoptotic proteins (e.g., c-FLIP) [1]
Breast CancerCell line modelsPI-103 potentiated effects of anti-estrogens and other targeted agentsCell cycle arrest; Apoptosis induction [6] [9]
Acute Myeloid LeukemiaStem cell modelsPI-103 cooperated with arsenic disulfide to induce differentiationReduced survival signaling [1]

The legacy of PI-103 extends far beyond its direct biological activity. It served as the critical chemical starting point for extensive medicinal chemistry optimization programs. Efforts focused on replacing the metabolically labile phenol group with heterocyclic bioisosteres capable of maintaining hydrogen-bonding interactions with Asp810, guided by homology modeling and later confirmed crystal structures [1] [6]. This work ultimately yielded GDC-0941 (pictilisib), which retained potent PI3K inhibitory activity while demonstrating significantly improved pharmacokinetic properties and oral bioavailability, enabling its progression into clinical trials [4] [6]. Furthermore, PI-103's pyridofuropyrimidine and thienopyrimidine scaffolds inspired the development of numerous clinical candidates targeting the PI3K/mTOR pathway, cementing its role as a true pioneering prototype in oncology drug discovery.

Properties

CAS Number

371935-74-9

Product Name

PI-103

IUPAC Name

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2

InChI Key

TUVCWJQQGGETHL-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O

Solubility

Soluble in DMSO, not in water

Synonyms

PI 103
PI-103
PI103

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.